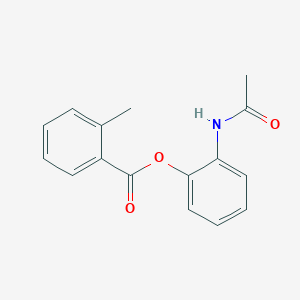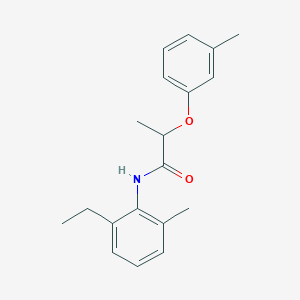![molecular formula C25H28N2O4S B250153 N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250153.png)
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide, also known as EIPA, is a compound that has been widely studied in the field of pharmacology due to its potential therapeutic applications. EIPA is a small molecule inhibitor that targets the activity of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in the regulation of pH and ion homeostasis in cells.
作用機序
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide works by inhibiting the activity of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in the regulation of pH and ion homeostasis in cells. By inhibiting the activity of NHE, N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide can alter the pH and ion concentration in cells, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent viral replication. N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has also been shown to improve cardiovascular function, reduce oxidative stress, and improve lung function in patients with cystic fibrosis.
実験室実験の利点と制限
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cells and tissues, making it a useful tool for studying cellular processes. N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide is also relatively stable and easy to synthesize. However, there are some limitations to using N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide in lab experiments. It can have off-target effects on other proteins, leading to potential complications in interpreting results. Additionally, N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide. One potential area of study is its use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a therapeutic agent for these conditions. Another area of study is the development of more specific NHE inhibitors that can target specific isoforms of the protein, potentially reducing off-target effects. Additionally, further research is needed to understand the long-term effects of N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide on cellular processes and its potential for use in clinical settings.
合成法
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of various organic compounds. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylaniline to form N-(4-nitrobenzenesulfonyl)-N-ethylaniline. This compound is then reacted with 4-isopropylphenol to form N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide.
科学的研究の応用
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been extensively studied in the field of pharmacology due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide has also been studied for its potential use in treating cardiovascular diseases, cystic fibrosis, and neurological disorders.
特性
分子式 |
C25H28N2O4S |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-4-27(22-8-6-5-7-9-22)32(29,30)24-16-12-21(13-17-24)26-25(28)18-31-23-14-10-20(11-15-23)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,26,28) |
InChIキー |
BSDMRXWFAKUFRX-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
正規SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)

![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)

![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)